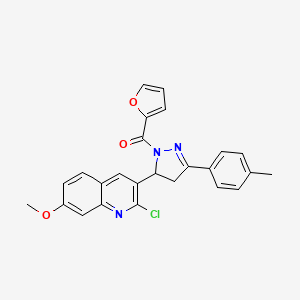
(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H20ClN3O3 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This molecule integrates quinoline and pyrazole functionalities, both of which are known for diverse pharmacological properties.
Structure and Properties
The structural formula of the compound is as follows:
This compound features:
- Quinoline moiety : Known for antimalarial, antibacterial, and anticancer properties.
- Pyrazole ring : Associated with anti-inflammatory, analgesic, and antibacterial activities.
- Functional groups : The presence of a methoxy group (OCH₃) and a chloro substituent (Cl) influences solubility and reactivity, potentially enhancing biological interactions .
Anticancer Properties
Research indicates that quinoline derivatives can exhibit significant anticancer effects. The dual functionality of this compound suggests a potential for enhanced activity against cancer cells. Studies on similar compounds have demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structure hints at possible antimicrobial properties due to the presence of both quinoline and pyrazole rings. Compounds with similar structures have shown effectiveness against a range of bacterial strains. The furan moiety may also contribute to its antimicrobial activity by interacting with bacterial cell membranes .
Anti-inflammatory Effects
Pyrazole derivatives are well-documented for their anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the quinoline core through cyclization reactions.
- Synthesis of the pyrazole ring , often via hydrazine derivatives.
- Coupling reactions to attach the furan moiety to the core structure.
Optimizing reaction conditions is crucial for achieving high yields and purity .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline and pyrazole derivatives:
- A study on related compounds highlighted their potential as inhibitors of cancer cell proliferation, demonstrating IC₅₀ values in the micromolar range against various cancer cell lines .
- Another investigation into pyrazole derivatives revealed significant anti-inflammatory activity in animal models, supporting their use in treating inflammatory diseases .
Comparative Analysis
To further illustrate the potential biological activities of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Quinoline ring | Antimicrobial |
| 4-Aminoantipyrine | Pyrazole ring | Analgesic |
| 7-Hydroxyquinoline | Hydroxy group on quinoline | Anticancer |
The unique combination of quinoline and pyrazole functionalities in This compound may synergistically enhance its biological activity compared to compounds with only one of these structural features .
科学研究应用
Biological Activities
The biological activities of this compound are primarily attributed to its structural components:
-
Antimicrobial Activity :
- Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance efficacy against various pathogens, including bacteria and fungi . For example, compounds similar to this one have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential :
- Enzyme Inhibition :
Study 1: Antimicrobial Evaluation
A study evaluated several quinoline derivatives for their antimicrobial efficacy. Modifications in the quinoline structure significantly enhanced antibacterial activity against common pathogens. The specific activity of this compound remains to be explicitly tested but aligns with promising trends observed in structural analyses .
Study 2: Anticancer Activity
Research on thiazolidinone derivatives indicated that compounds with similar structural motifs exhibited potent anticancer effects through apoptosis induction in various cancer cell lines. This suggests that further exploration of this compound could reveal similar effects due to its structural components .
属性
IUPAC Name |
[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-5-7-16(8-6-15)21-14-22(29(28-21)25(30)23-4-3-11-32-23)19-12-17-9-10-18(31-2)13-20(17)27-24(19)26/h3-13,22H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMZZZWTDXEPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













